![molecular formula C17H12N4O3S2 B2646768 N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide CAS No. 862976-62-3](/img/structure/B2646768.png)
N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide” is a compound that is related to a class of fluorescent dyes based on a [1,3]-dioxolo[4,5-f]benzodioxole core . These dyes are used in various fields, especially in biosciences and medicine .
Synthesis Analysis
The synthesis of these types of compounds typically starts from commercially available reactants. The core units can be prepared in a simple manner, and then the benzene core can be derivatized via lithiation . The synthetic accessibility of these dyes is improved compared to other similar dyes .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a [1,3]dioxolo[4,5-f]benzodioxole core, which is a key feature of this class of compounds .Chemical Reactions Analysis
The replacement of oxygen by sulfur atoms of [1,3]-dioxolo[4.5-f]benzodioxole (DBD) fluorescent dyes is an efficient way to adjust the photophysical properties . This process, known as sulfur tuning, allows for fine-tuning of the photophysical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structure. The obtained fluorophores have an absorption range of 403–520 nm and an emission range of 495–665 nm . They are also characterized by a long fluorescence lifetime, a high stability towards photobleaching, large Stokes shifts, and small size .Scientific Research Applications
Anticonvulsant Activity
The compound has been investigated for its potential as an anticonvulsant agent. Researchers synthesized it using an efficient one-pot three-component reaction, yielding [1,3]dioxolo-chromeno [2,3-b]pyridines. These analogs were screened for preliminary anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests . Notably, compound 4h demonstrated significant therapeutic efficacy with a good toxicity profile.
Anti-Inflammatory and Analgesic Properties
Thiazoles, including this compound, have been associated with diverse biological activities. The presence of the thiazolidinone ring in related structures has led to greater anti-inflammatory and analgesic effects .
Antimicrobial Potential
Imidazole-containing compounds, which share structural features with our compound, have shown promising antimicrobial potential. Specifically, derivatives similar to our compound exhibited good antimicrobial activity .
Cytotoxicity Assessment
Compounds bearing a benzo[d]thiazole-2-thiol moiety, akin to our compound, were evaluated for cytotoxicity. The MTT assay revealed insights into their druggability in humans .
Molecular Modeling Studies
Detailed molecular dynamic simulations were performed for compound 4h, complexed with the GABA A receptor. These studies revealed favorable thermodynamic behavior and stable interactions, supporting its potential as a neurotherapeutic agent .
Synthetic Strategy and Yield Optimization
The one-pot synthetic strategy used to produce this compound offers operational simplicity, broad substrate scope, and high yields. The absence of column chromatography further enhances its efficiency and acceptability as a synthetic route .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c1-8(22)18-9-2-3-10-14(4-9)25-16(19-10)21-17-20-11-5-12-13(24-7-23-12)6-15(11)26-17/h2-6H,7H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMOPHQRVQLELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.